molecular formula C10H9Cl2N5O B6116665 N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B6116665
M. Wt: 286.11 g/mol
InChI Key: ZUCFNOZFCOIPEY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a tetrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzene derivative reacts with the tetrazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with a propanoyl chloride derivative to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and tetrazole ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.

    N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.

Uniqueness

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl group and the tetrazole ring enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5O/c11-8-2-1-7(5-9(8)12)14-10(18)3-4-17-6-13-15-16-17/h1-2,5-6H,3-4H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCFNOZFCOIPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCN2C=NN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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